molecular formula C26H20N4O3 B14936390 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-6-yl)propanamide

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-6-yl)propanamide

Cat. No.: B14936390
M. Wt: 436.5 g/mol
InChI Key: GYPQYONKOUAURW-UHFFFAOYSA-N
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Description

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-6-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an isoindoloquinazoline core and an indole moiety, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-6-yl)propanamide typically involves multiple steps, including the formation of the isoindoloquinazoline core and the subsequent attachment of the indole group. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-6-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-6-yl)propanamide stands out due to its unique structural features. Similar compounds include other isoindoloquinazoline derivatives and indole-containing molecules. The presence of both the isoindoloquinazoline core and the indole moiety in a single molecule provides distinct chemical and biological properties that are not found in other compounds.

Properties

Molecular Formula

C26H20N4O3

Molecular Weight

436.5 g/mol

IUPAC Name

3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(1H-indol-6-yl)propanamide

InChI

InChI=1S/C26H20N4O3/c31-23(28-17-10-9-16-11-13-27-21(16)15-17)12-14-29-24-18-5-1-2-6-19(18)26(33)30(24)22-8-4-3-7-20(22)25(29)32/h1-11,13,15,24,27H,12,14H2,(H,28,31)

InChI Key

GYPQYONKOUAURW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NC5=CC6=C(C=C5)C=CN6

Origin of Product

United States

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